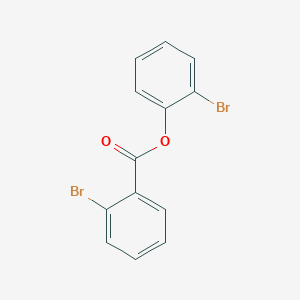

2-Bromophenyl 2-bromobenzoate

Description

BenchChem offers high-quality 2-Bromophenyl 2-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromophenyl 2-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromophenyl) 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPCQNFDILREJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428900 | |

| Record name | 2-Bromophenyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161889-88-9 | |

| Record name | 2-Bromophenyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromophenyl 2-bromobenzoate

This technical guide provides a comprehensive overview of 2-bromophenyl 2-bromobenzoate, a halogenated aromatic ester. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, physicochemical properties, and potential areas of application. The synthesis is presented as a reliable, two-step process, commencing with the preparation of the acid chloride from 2-bromobenzoic acid, followed by its esterification with 2-bromophenol. This guide emphasizes the rationale behind the procedural steps, ensuring both clarity and reproducibility for laboratory applications.

Introduction

2-Bromophenyl 2-bromobenzoate, with the molecular formula C₁₃H₈Br₂O₂, is a symmetrically substituted aromatic ester.[1][2] The presence of bromine atoms on both phenyl rings imparts specific reactivity and physical properties to the molecule, making it a compound of interest in various fields of chemical synthesis. While not extensively documented in publicly available literature, its structure suggests potential as a building block in the synthesis of more complex molecules, including polymers, specialty chemicals, and potentially as a precursor for pharmaceutical compounds. The ester linkage provides a site for controlled hydrolysis, while the carbon-bromine bonds are amenable to a variety of cross-coupling reactions, offering a versatile scaffold for molecular elaboration.

Synthesis of 2-Bromophenyl 2-bromobenzoate

The synthesis of 2-bromophenyl 2-bromobenzoate can be efficiently achieved through a two-step process. The first step involves the conversion of commercially available 2-bromobenzoic acid into the more reactive 2-bromobenzoyl chloride. The subsequent step is the esterification of 2-bromophenol with the synthesized acid chloride, a reaction that proceeds effectively under Schotten-Baumann conditions.

Step 1: Synthesis of 2-Bromobenzoyl Chloride from 2-Bromobenzoic Acid

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, necessary to activate the carboxyl group for subsequent nucleophilic attack. For the synthesis of 2-bromobenzoyl chloride, thionyl chloride (SOCl₂) is a common and effective reagent.

Experimental Protocol: Synthesis of 2-Bromobenzoyl Chloride

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas trap (to neutralize the evolved HCl and SO₂ gases), add 2-bromobenzoic acid (1.0 eq.). The reaction can be run neat or with an inert solvent such as toluene.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

-

Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 2-4 hours.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure. The crude 2-bromobenzoyl chloride is then purified by vacuum distillation to yield the final product.

Step 2: Esterification of 2-Bromophenol with 2-Bromobenzoyl Chloride

The esterification is achieved using the Schotten-Baumann reaction, a well-established method for synthesizing esters from phenols and acid chlorides under biphasic conditions with a base.[1][3] The base neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the phenoxide nucleophile.

Experimental Protocol: Synthesis of 2-Bromophenyl 2-bromobenzoate

-

Reaction Setup: In a flask, dissolve 2-bromophenol (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether. Add an aqueous solution of a base, typically 10% sodium hydroxide.

-

Reagent Addition: To the vigorously stirred biphasic mixture, add 2-bromobenzoyl chloride (1.0 eq.) dropwise at room temperature.

-

Reaction: Continue stirring vigorously for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromophenyl 2-bromobenzoate. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the starting materials and the final product is crucial for experimental design, safety, and product characterization.

Properties of Starting Materials

| Property | 2-Bromobenzoic Acid | 2-Bromophenol |

| CAS Number | 88-65-3[4] | 95-56-7[5] |

| Molecular Formula | C₇H₅BrO₂[4] | C₆H₅BrO[5] |

| Molecular Weight | 201.02 g/mol [4] | 173.01 g/mol [5] |

| Appearance | Beige crystalline solid | Clear colorless to slightly yellow liquid[6] |

| Melting Point | 147-150 °C | 5 °C[5] |

| Boiling Point | Decomposes | 195 °C[5] |

| Density | - | 1.63 g/cm³ (20 °C)[5] |

Properties of 2-Bromophenyl 2-bromobenzoate

Experimentally determined physicochemical and spectral data for 2-bromophenyl 2-bromobenzoate are not widely available in the public domain. The following properties are based on information from commercial suppliers and predicted values.

| Property | Value |

| CAS Number | 161889-88-9[1] |

| Molecular Formula | C₁₃H₈Br₂O₂[1] |

| Molecular Weight | 356.01 g/mol [1] |

| Appearance | Predicted to be a solid at room temperature |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents |

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the eight aromatic protons on the two substituted phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would display 13 distinct signals for the carbon atoms, with the carbonyl carbon appearing significantly downfield.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) at approximately 1730-1750 cm⁻¹, and C-O stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 356.01 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

Potential Applications

While specific applications for 2-bromophenyl 2-bromobenzoate are not well-documented, its chemical structure suggests several potential areas of utility, particularly in materials science and as a synthetic intermediate. The related compound, methyl 2-bromobenzoate, is known to be a precursor in the synthesis of liquid crystals and specialty polymers.[7] The presence of two bromine atoms in 2-bromophenyl 2-bromobenzoate offers two reactive sites for cross-coupling reactions, allowing for the synthesis of more complex, rigid polymeric structures or functionalized small molecules. It may also serve as a starting material in the development of novel flame retardants, agrochemicals, or as a scaffold in medicinal chemistry for the synthesis of potential therapeutic agents.

Diagrams

Chemical Structures

Caption: Chemical Structures of Key Compounds

Synthesis Workflow

Caption: Overall Synthesis Workflow

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for 2-bromophenyl 2-bromobenzoate, leveraging fundamental organic reactions. While the specific properties and applications of this compound are yet to be fully explored in the literature, its structure as a dibrominated aromatic ester suggests significant potential as a versatile intermediate in various fields of chemical R&D. The provided protocols are designed to be a reliable starting point for researchers interested in the synthesis and further investigation of this and related compounds.

References

-

Cheméo. Chemical Properties of 2-Bromobenzoic acid, phenyl ester. Available at: [Link].

-

NIST. Methyl 2-bromobenzoate. In: NIST Chemistry WebBook. Available at: [Link].

-

PubChem. 2-Bromobenzoic acid. Available at: [Link].

-

PubChem. 2-Bromophenol. Available at: [Link].

-

PubChem. Methyl 2-bromobenzoate. Available at: [Link].

-

SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link].

Sources

- 1. 161889-88-9|2-Bromophenyl 2-bromobenzoate|BLD Pharm [bldpharm.com]

- 2. 2-Bromophenyl 2-bromobenzoate | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromobenzoic acid, phenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromophenyl 2-bromobenzoate (CAS No. 161889-88-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Bromophenyl 2-bromobenzoate, a halogenated aromatic ester of interest in synthetic organic chemistry. As a Senior Application Scientist, the objective of this document is to furnish researchers and drug development professionals with a detailed understanding of its synthesis, structural characteristics, and potential applications. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded resource.

Compound Identification and Core Properties

Chemical Identity:

| Identifier | Value |

| Chemical Name | 2-Bromophenyl 2-bromobenzoate |

| CAS Number | 161889-88-9 |

| Molecular Formula | C₁₃H₈Br₂O₂ |

| Molecular Weight | 356.01 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)Br)OC(=O)C2=CC=CC=C2Br |

| InChI Key | CCPCQNFDILREJB-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of 2-Bromophenyl 2-bromobenzoate is most logically achieved through the esterification of 2-bromophenol with 2-bromobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, provides a high-yielding and straightforward route to the desired product.

Reaction Scheme:

Caption: Synthesis of 2-Bromophenyl 2-bromobenzoate via esterification.

Causality of Experimental Choices:

The selection of an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions, such as hydrolysis of the highly reactive 2-bromobenzoyl chloride. The addition of a non-nucleophilic base, like pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol is a validated, self-validating system for the synthesis of 2-Bromophenyl 2-bromobenzoate.

Materials:

-

2-bromophenol

-

2-bromobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic and Physicochemical Profile

Due to the absence of publicly available experimental spectra for 2-Bromophenyl 2-bromobenzoate, the following data is predicted based on its chemical structure and analysis of similar compounds.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | Aromatic carbons would resonate between δ 110-155 ppm. The ester carbonyl carbon would appear around δ 165 ppm. |

| IR (Infrared) | A strong C=O stretching vibration for the ester group is expected around 1735-1750 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region. |

| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z 356, with characteristic isotopic peaks for the two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, ethyl acetate) and insoluble in water. | Inferred |

Applications in Research and Drug Development

While specific applications for 2-Bromophenyl 2-bromobenzoate are not extensively documented, its structure suggests potential utility as an intermediate in several areas of chemical research and drug discovery.

-

Fragment-Based Drug Discovery: As a molecule containing two substituted phenyl rings, it can serve as a fragment for screening against various biological targets.

-

Precursor for Heterocyclic Synthesis: The bromine atoms provide reactive handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to construct more complex molecules, including heterocyclic scaffolds of medicinal interest.

-

Material Science: Brominated aromatic compounds are sometimes explored for applications in materials science, such as in the synthesis of flame retardants or functional polymers.

Safety and Handling

Safety Precautions:

-

Handle 2-Bromophenyl 2-bromobenzoate in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Bromophenyl 2-bromobenzoate (CAS No. 161889-88-9) is a readily synthesizable aromatic ester. While specific experimental data for this compound is sparse, this guide provides a scientifically sound framework for its synthesis, expected analytical characteristics, and potential applications based on established chemical principles. This information is intended to empower researchers and scientists in their exploration of this and related molecules in the pursuit of novel chemical entities and therapeutic agents.

References

No direct scientific publications detailing the synthesis, properties, and applications of 2-Bromophenyl 2-bromobenzoate (CAS No. 161889-88-9) were identified during the literature search. The information presented is based on general organic chemistry principles and data for structurally related compounds.

Spectroscopic Data of 2-Bromophenyl 2-bromobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Bromophenyl 2-bromobenzoate. While experimental spectra for this specific compound are not publicly available in spectral databases, this guide offers a comprehensive, predictive analysis based on the well-characterized spectroscopic behaviors of its constituent chemical moieties. This approach provides a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related compounds. The predicted data is grounded in established principles of spectroscopic interpretation and supported by data from analogous structures.

Experimental spectroscopic data for 2-Bromophenyl 2-bromobenzoate (CAS No. 161889-88-9) may be available from commercial suppliers such as BLD Pharm.[1]

Molecular Structure and Spectroscopic Overview

2-Bromophenyl 2-bromobenzoate is an ester formed from 2-bromobenzoic acid and 2-bromophenol. Its structure incorporates two substituted benzene rings, an ester linkage, and two bromine atoms, all of which give rise to characteristic spectroscopic signatures.

Molecular Structure of 2-Bromophenyl 2-bromobenzoate

Caption: Molecular structure of 2-Bromophenyl 2-bromobenzoate.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 2-Bromophenyl 2-bromobenzoate is expected to exhibit complex signals in the aromatic region, arising from the two substituted benzene rings. The chemical shifts are influenced by the electron-withdrawing effects of the ester group and the bromine atoms.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (8H) | 7.2 - 8.2 | Multiplets | 1.5 - 8.0 |

Interpretation and Rationale

The eight aromatic protons on the two benzene rings will appear as a series of multiplets between approximately 7.2 and 8.2 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environments and through-bond interactions. Protons ortho to the bromine atoms and the ester linkage are expected to be the most deshielded and appear at the downfield end of this range. The complex overlapping of these signals is anticipated due to the similar electronic nature of the two substituted rings. For a definitive assignment, two-dimensional NMR techniques such as COSY and HSQC would be required. The predicted chemical shift ranges are based on data for similar compounds like methyl 2-bromobenzoate.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbons attached to the bromine atoms will have characteristic chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are necessary to detect all carbon signals, including quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 163 - 166 |

| Aromatic C-Br | 118 - 122 |

| Aromatic C-O | 148 - 152 |

| Aromatic C-H | 125 - 135 |

| Aromatic Quaternary C | 130 - 140 |

Interpretation and Rationale

The carbonyl carbon of the ester group is expected to appear significantly downfield, in the range of 163-166 ppm. The carbons directly bonded to the bromine atoms are predicted to be in the 118-122 ppm range, while the carbon of the phenyl ring attached to the ester oxygen will be further downfield around 148-152 ppm. The remaining aromatic carbons will resonate in the 125-140 ppm region. These predictions are based on the known chemical shifts of carbons in similar environments, such as in 2-bromobenzoic acid and related phenyl esters.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, most notably the ester carbonyl group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid or liquid sample, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ester) | 1730 - 1750 | Strong |

| C-O (ester) | 1250 - 1300 and 1050 - 1150 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| C-Br | 550 - 650 | Medium to Strong |

Interpretation and Rationale

A strong absorption band between 1730 and 1750 cm⁻¹ is the most characteristic signal and is attributed to the C=O stretching vibration of the ester group. Strong bands for the C-O stretching vibrations of the ester are expected in the fingerprint region. The presence of the aromatic rings will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching absorptions above 3000 cm⁻¹. A band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum. These predictions are consistent with the IR spectra of known aromatic esters and bromoarenes.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Instrumentation: Use a mass spectrometer capable of high-resolution mass analysis (e.g., a time-of-flight or Orbitrap instrument) to determine the accurate mass.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the mass of the molecular ion ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (with ⁷⁹Br, ⁷⁹Br) | 369.9 |

| [M]⁺ (with ⁷⁹Br, ⁸¹Br) | 371.9 |

| [M]⁺ (with ⁸¹Br, ⁸¹Br) | 373.9 |

| [C₇H₄BrO]⁺ | 183/185 |

| [C₆H₄BrO]⁺ | 171/173 |

Interpretation and Rationale

Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. The most abundant fragments are expected to result from the cleavage of the ester bond, leading to the formation of the 2-bromobenzoyl cation (m/z 183/185) and the 2-bromophenoxy radical, or the 2-bromophenoxy cation (m/z 171/173) and the 2-bromobenzoyl radical.

Workflow for Spectroscopic Analysis of 2-Bromophenyl 2-bromobenzoate

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of 2-Bromophenyl 2-bromobenzoate.

This guide provides a foundational understanding of the expected spectroscopic characteristics of 2-Bromophenyl 2-bromobenzoate. Researchers can use this information to aid in the identification and characterization of this compound in their own work. For definitive structural elucidation, comparison with experimentally obtained spectra is essential.

References

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Bromophenyl 2-bromobenzoate

This guide provides a comprehensive technical overview of 2-bromophenyl 2-bromobenzoate, a halogenated aromatic ester. The content is structured for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular architecture, a validated synthesis protocol, and detailed characterization methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Introduction: The Significance of Brominated Aromatic Esters

Halogenated organic compounds, particularly those containing bromine, are pivotal building blocks in medicinal chemistry and material science. The presence of bromine atoms can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. 2-Bromophenyl 2-bromobenzoate, with its two bromine substituents on separate phenyl rings connected by an ester linkage, presents an interesting scaffold for further chemical exploration. Its structural features suggest potential applications in the synthesis of more complex heterocyclic systems and as a precursor for novel materials. This guide will delve into the core aspects of this molecule, providing a robust foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-bromophenyl 2-bromobenzoate (C₁₃H₈Br₂O₂) consists of a 2-bromobenzoyl group esterified with a 2-bromophenol. The strategic placement of the bromine atoms at the ortho positions of both phenyl rings induces significant steric and electronic effects that dictate the molecule's conformation and reactivity.

Table 1: Physicochemical Properties of 2-Bromophenyl 2-bromobenzoate

| Property | Value | Source |

| CAS Number | 161889-88-9 | |

| Molecular Formula | C₁₃H₈Br₂O₂ | |

| Molecular Weight | 356.01 g/mol | |

| Synonyms | Benzoic acid, 2-bromo-, 2-bromophenyl ester |

While a definitive crystal structure for 2-bromophenyl 2-bromobenzoate is not publicly available, analysis of closely related compounds such as 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate provides valuable insights into the expected molecular geometry and intermolecular interactions.[1] It is anticipated that the dihedral angle between the two phenyl rings will be influenced by the steric hindrance of the ortho-bromo substituents, leading to a non-planar conformation. Intermolecular forces are likely to be dominated by weak C-H···O hydrogen bonds and potential halogen bonding (Br···O or Br···Br interactions), which can influence the crystal packing.

Synthesis of 2-Bromophenyl 2-bromobenzoate

The synthesis of 2-bromophenyl 2-bromobenzoate can be efficiently achieved through the esterification of 2-bromophenol with 2-bromobenzoyl chloride. This method is a standard and reliable approach for forming aryl esters. The workflow for this synthesis is outlined below.

Caption: Synthesis workflow for 2-Bromophenyl 2-bromobenzoate.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Bromobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.[2]

Part B: Esterification to form 2-Bromophenyl 2-bromobenzoate

-

In a separate flask, dissolve 2-bromophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add pyridine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the freshly prepared 2-bromobenzoyl chloride (1 equivalent) to the cooled solution of 2-bromophenol and pyridine.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-bromophenyl 2-bromobenzoate.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-bromophenyl 2-bromobenzoate is confirmed through a combination of spectroscopic techniques. Below are the predicted key spectral features based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight aromatic protons on the two substituted phenyl rings. The specific splitting patterns will be influenced by ortho, meta, and para couplings.

¹³C NMR: The carbon NMR spectrum will be more definitive. It is expected to show 12 distinct signals for the 13 carbons (with potential overlap of some signals). Key resonances would include the carbonyl carbon of the ester group (δ ~165 ppm) and the carbons directly bonded to the bromine atoms (δ ~115-135 ppm). The chemical shifts of related compounds like methyl 2-bromobenzoate can be used as a reference.[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present. The most characteristic absorption will be the strong C=O stretching vibration of the ester group, expected in the range of 1730-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations around 1200-1300 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. Data from methyl 2-bromobenzoate provides a good comparison for these expected frequencies.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 356, with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). Common fragmentation patterns for esters would involve cleavage of the ester bond, leading to fragment ions corresponding to the 2-bromobenzoyl cation and the 2-bromophenoxy radical. The mass spectrum of 2-bromobenzoic acid shows characteristic peaks that can help in interpreting the fragmentation of the target molecule.[6]

Potential Applications in Research and Development

The unique structural features of 2-bromophenyl 2-bromobenzoate make it a valuable intermediate for various applications:

-

Synthesis of Heterocyclic Compounds: The bromine atoms can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of complex heterocyclic scaffolds with potential biological activity.[7]

-

Material Science: The rigid aromatic structure and the presence of heavy bromine atoms suggest that this molecule could be a precursor for the synthesis of specialty polymers, liquid crystals, or organic electronic materials with tailored properties such as high refractive index or fire retardancy.[8]

-

Drug Discovery: As a fragment or scaffold, 2-bromophenyl 2-bromobenzoate can be elaborated into more complex molecules for screening in drug discovery programs. The dibrominated structure allows for systematic modification to explore structure-activity relationships.

Conclusion

2-Bromophenyl 2-bromobenzoate is a molecule with significant potential in synthetic chemistry and material science. This guide has provided a detailed overview of its molecular structure, a reliable synthesis protocol, and a comprehensive characterization strategy based on established scientific principles and data from closely related analogs. By understanding the fundamental properties and synthetic accessibility of this compound, researchers can effectively utilize it as a building block for the development of novel molecules and materials.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Bromobenzoic acid, phenyl ester. Retrieved from [Link]

- Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1439.

-

Cheméo. (n.d.). 2-Bromobenzoic acid, 2-chlorophenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 2-Bromobenzoate in Advanced Material Science. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

- Fun, H.-K., Ooi, C. W., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3119.

-

PrepChem.com. (n.d.). Synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

- Elshamy, A. I., Mohamed, T. A., Swapana, N., & Umeyama, A. (2023). X-ray single crystal diffraction of the bromobenzoate derivative of 1 (S1) [Data set]. In Ternifolipyrons A–J: new cytotoxic α-pyrones from Isodon ternifolius (D. Don) Kudô.

- Ibrar, A., Khan, I., Hameed, S., & Simpson, J. (2013). 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o3465.

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sciencemadness.org. (2018). synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. prepchem.com [prepchem.com]

- 3. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromobenzoate(610-94-6) IR Spectrum [m.chemicalbook.com]

- 5. Methyl-2-bromobenzoate [webbook.nist.gov]

- 6. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromophenyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl 2-bromobenzoate is an aromatic ester containing two bromine substituents. While specific, in-depth research on this particular molecule is not extensively available in public literature, its structural motifs are common in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its known and predicted physical properties. Due to the limited direct experimental data, this document leverages information on its constituent precursors, 2-bromobenzoic acid and 2-bromophenol, to offer valuable context and predictive insights for researchers.

Molecular Structure and Core Properties

The fundamental characteristics of 2-Bromophenyl 2-bromobenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 161889-88-9 | N/A |

| Molecular Formula | C₁₃H₈Br₂O₂ | N/A |

| Molecular Weight | 356.01 g/mol | N/A |

| Synonyms | Benzoic acid, 2-bromo-, 2-bromophenyl ester | N/A |

Physical Properties: A Comparative Analysis

| Property | 2-Bromobenzoic Acid | 2-Bromophenol |

| Appearance | Beige crystalline solid | Clear, colorless to slightly yellow liquid |

| Melting Point | 147-150 °C[1] | 3-7 °C[2] |

| Boiling Point | 296.4 °C at 760 mmHg[3] | 195 °C[2] |

| Density | 1.929 g/cm³[3] | 1.492 g/mL at 25 °C[2] |

| Solubility | Soluble in ether, ethanol, acetone, and hot water[1]. | Soluble in water[4]. |

Proposed Synthesis and Purification Workflow

A plausible and robust method for the synthesis of 2-Bromophenyl 2-bromobenzoate involves a two-step process, beginning with the conversion of 2-bromobenzoic acid to its more reactive acid chloride, followed by esterification with 2-bromophenol.

Caption: Proposed two-step synthesis and purification workflow for 2-Bromophenyl 2-bromobenzoate.

Experimental Protocol: Synthesis

This protocol details a general and reliable method for the synthesis of aryl esters.

Part 1: Synthesis of 2-Bromobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 2-bromobenzoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.

-

Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 2-bromobenzoyl chloride can be used directly in the next step.

Part 2: Synthesis of 2-Bromophenyl 2-bromobenzoate

-

Dissolution: Dissolve 2-bromophenol in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a stoichiometric equivalent of a base, such as pyridine, to the solution. This will act as a scavenger for the HCl produced during the reaction.

-

Acylation: Slowly add the crude 2-bromobenzoyl chloride from Part 1 to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Workup: Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2-Bromophenyl 2-bromobenzoate.

Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying solid organic compounds.[5][6]

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, hexane/ethyl acetate).

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Data of Precursors

To aid in the characterization of the final product, the spectroscopic data for the precursor molecules are provided as a reference.

2-Bromobenzoic Acid

-

¹³C NMR (DMSO-d₆): Spectral data is available and can be found in various chemical databases.[7]

-

Mass Spectrum (Electron Ionization): The mass spectrum shows characteristic peaks corresponding to the molecular ion and fragmentation patterns.[8]

-

IR Spectrum: The infrared spectrum displays a broad O-H stretch for the carboxylic acid and a strong C=O stretch.[3]

2-Bromophenol

-

¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum has been reported and can be used for comparative analysis.[9][10]

-

Mass Spectrum (Electron Ionization): The mass spectrum is well-documented and shows the molecular ion peak.

-

IR Spectrum: The infrared spectrum exhibits a characteristic broad O-H stretch for the phenolic group.[11]

Conclusion

This technical guide provides a foundational understanding of the physical properties of 2-Bromophenyl 2-bromobenzoate. While direct experimental data is limited, the provided information on its precursors, along with a detailed, plausible synthesis and purification protocol, offers a strong starting point for researchers. The comparative data and experimental methodologies are intended to empower scientists in their research and development endeavors involving this and related compounds.

References

-

ChemBK. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

-

University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

-

ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization1. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-bromobenzoic acid. Retrieved from [Link]

-

Nadia Korovina. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

- Pulle, J. S., et al. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 5(06), 2198-2201.

-

SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-bromo-. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ATB. (n.d.). 2-Bromophenol | C6H5BrO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-溴苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. Recrystallization [sites.pitt.edu]

- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 7. 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum [chemicalbook.com]

- 8. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 9. 2-Bromophenol(95-56-7) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Phenol, 2-bromo- [webbook.nist.gov]

An In-depth Technical Guide to 2-Bromophenyl 2-bromobenzoate: Physicochemical Properties and a Protocol for Solubility Determination

This technical guide provides a comprehensive overview of 2-Bromophenyl 2-bromobenzoate, with a particular focus on the critical parameter of solubility. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, a crucial step in many research and development pipelines.

Introduction to 2-Bromophenyl 2-bromobenzoate

2-Bromophenyl 2-bromobenzoate (CAS No. 161889-88-9) is an organic compound with the molecular formula C₁₃H₈Br₂O₂ and a molecular weight of 356.01 g/mol .[1] Its structure, featuring two brominated benzene rings linked by an ester group, suggests a lipophilic nature, which has significant implications for its solubility in various media. Understanding the solubility of this and similar aryl halide compounds is paramount in fields ranging from synthetic chemistry to materials science and pharmaceutical development, as it directly influences reaction kinetics, purification strategies, and bioavailability.

The Critical Role of Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For researchers, this data is essential for:

-

Reaction Condition Optimization: In synthetic chemistry, the solubility of reactants in a given solvent determines the reaction rate and yield. For sparingly soluble compounds like many aryl halides, innovative approaches such as solid-state cross-coupling may be necessary.

-

Purification and Recrystallization: Knowledge of a compound's solubility in a range of solvents is key to designing effective purification protocols, particularly for crystallization.

-

Formulation Development: In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) is a major determinant of its oral bioavailability.

-

Analytical Method Development: Solubility data is crucial for selecting appropriate solvents and concentrations for various analytical techniques, such as HPLC and NMR.

Physicochemical Properties of 2-Bromophenyl 2-bromobenzoate and Related Compounds

A summary of the available physical and chemical properties for 2-Bromophenyl 2-bromobenzoate and its related precursor, 2-bromobenzoic acid, is presented below.

| Property | Value | Source |

| 2-Bromophenyl 2-bromobenzoate | ||

| CAS Number | 161889-88-9 | [1] |

| Molecular Formula | C₁₃H₈Br₂O₂ | [1] |

| Molecular Weight | 356.01 g/mol | [1] |

| 2-Bromobenzoic acid (precursor) | ||

| CAS Number | 88-65-3 | [2] |

| Molecular Formula | C₇H₅BrO₂ | [2][3] |

| Molecular Weight | 201.02 g/mol | [2][3] |

| Melting Point | 147-150 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| Solubility in Ethanol | 100 mg/mL in 95% ethanol |

Note: The water solubility for "2-Bromobenzoic acid, phenyl ester" has been computationally predicted as a Log10 of water solubility in mol/l of -4.72, indicating low aqueous solubility.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited published data, this section provides a robust, self-validating protocol for determining the solubility of 2-Bromophenyl 2-bromobenzoate. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.

Materials and Equipment

-

2-Bromophenyl 2-bromobenzoate (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) of high purity

-

Thermostatic shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2-Bromophenyl 2-bromobenzoate.

Detailed Causality Behind Experimental Choices

-

Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatic shaker is crucial for maintaining a consistent temperature and, therefore, obtaining reproducible results.

-

Sufficient Equilibration Time: For sparingly soluble compounds, reaching equilibrium can be slow. A minimum of 24 hours is recommended, and preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

-

Filtration: This step is critical to separate the saturated solution from the undissolved solid. The use of a fine-pore syringe filter (e.g., 0.22 µm) is essential to prevent solid particles from entering the analytical sample, which would lead to an overestimation of solubility.

-

Calibrated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used to determine the concentration. A calibration curve with known concentrations of the compound should be prepared.

Synthesis and Purification Considerations

The purity of 2-Bromophenyl 2-bromobenzoate will impact its solubility. While specific synthesis routes for this exact molecule are not widely published, it can be prepared through standard esterification methods, for example, by reacting 2-bromobenzoyl chloride with 2-bromophenol or by a DCC coupling of 2-bromobenzoic acid and 2-bromophenol. Impurities, such as unreacted starting materials or by-products, can either increase or decrease the apparent solubility. Therefore, it is crucial to use a highly purified sample for solubility determination. Purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography.

Safety and Handling

-

Causes skin and serious eye irritation. [5]

-

May cause respiratory irritation.

-

Harmful if swallowed. [6]

Therefore, it is recommended to handle 2-Bromophenyl 2-bromobenzoate with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of 2-Bromophenyl 2-bromobenzoate, with a practical focus on the determination of its solubility. While direct solubility data is scarce in the literature, the detailed experimental protocol and discussion of the underlying principles empower researchers to obtain this critical information in their own laboratories. By understanding the physicochemical properties and adhering to rigorous experimental techniques, scientists can effectively utilize this compound in their research and development endeavors.

References

-

Cheméo. Chemical Properties of 2-Bromobenzoic acid, phenyl ester. [Link]

-

PubChem - NIH. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. [Link]

-

PubChem - NIH. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940. [Link]

-

PrepChem.com. Preparation of 2-bromobenzoic acid. [Link]

-

ResearchGate. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

NCERT. testsforfunctionalgroups - inorganiccompounds. [Link]

-

RSC Education. Solubility patterns of halogen anions | Class experiment. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

European Patent Office. A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - EP 1044956 A1. [Link]

Sources

- 1. 161889-88-9|2-Bromophenyl 2-bromobenzoate|BLD Pharm [bldpharm.com]

- 2. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]

- 3. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromobenzoic acid, phenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

Navigating the Safety Landscape of 2-Bromophenyl 2-bromobenzoate: A Guide for Researchers

Introduction

2-Bromophenyl 2-bromobenzoate is a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. As with any novel or specialized chemical, a thorough understanding of its safety and hazard profile is paramount for the protection of researchers and the integrity of experimental work. This technical guide provides a comprehensive overview of the available safety data and outlines best practices for the handling, storage, and disposal of 2-Bromophenyl 2-bromobenzoate and structurally related compounds.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 2-Bromophenyl 2-bromobenzoate, a comprehensive risk assessment must be based on the known hazards of its structural analogs. The primary hazards associated with brominated aromatic compounds include skin, eye, and respiratory irritation.

Table 1: Summary of GHS Classifications for Related Compounds

| Compound | GHS Hazard Statements | Source |

| 2-Bromobenzoic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Methyl 2-bromobenzoate | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Ethyl 2-bromobenzoate | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [4] |

Based on this data, it is prudent to assume that 2-Bromophenyl 2-bromobenzoate may exhibit similar irritant properties and potential for harm upon ingestion, skin contact, or inhalation. The presence of two bromine atoms on the phenyl rings could also contribute to its persistence in the environment, warranting careful handling to prevent release.

Prudent Laboratory Practices and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when handling 2-Bromophenyl 2-bromobenzoate.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and reaction setup should be performed within the fume hood to minimize the risk of inhalation exposure. The fume hood should have adequate airflow and be regularly inspected to ensure its proper functioning.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling 2-Bromophenyl 2-bromobenzoate:

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat should be worn to protect street clothing.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Diagram 1: Workflow for Safe Handling of 2-Bromophenyl 2-bromobenzoate

Caption: A logical workflow for the safe handling of 2-Bromophenyl 2-bromobenzoate, emphasizing the use of a chemical fume hood and proper PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial to minimize harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for proper disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage

Store 2-Bromophenyl 2-bromobenzoate in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal

All waste containing 2-Bromophenyl 2-bromobenzoate should be considered hazardous. Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's EHS department for specific guidance on waste disposal procedures.

Conclusion

While specific safety data for 2-Bromophenyl 2-bromobenzoate is limited, a conservative approach based on the known hazards of its structural analogs is a sound and responsible strategy. By adhering to the principles of prudent laboratory practice, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can safely handle this compound and unlock its potential in their scientific endeavors. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of a safe and productive research environment.

References

-

PubChem. Methyl 2-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Literature review of 2-Bromophenyl 2-bromobenzoate

An In-Depth Technical Guide to 2-Bromophenyl 2-bromobenzoate: Synthesis, Properties, and Applications in Research and Development

Executive Summary

2-Bromophenyl 2-bromobenzoate is a halogenated aromatic ester that serves as a highly versatile, yet specialized, building block in modern organic synthesis. Its structure, featuring two distinct aryl bromide moieties, presents a unique scaffold for the construction of complex molecules through sequential and site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, an analysis of its reactivity, and a discussion of its potential applications for researchers, scientists, and professionals in drug development and materials science. By grounding its utility in the principles of synthetic chemistry, this document aims to serve as an authoritative resource for leveraging this compound in advanced research endeavors.

Core Compound Analysis: Identity and Properties

Chemical Identity

2-Bromophenyl 2-bromobenzoate is an ester formed from 2-bromobenzoic acid and 2-bromophenol. The two bromine atoms are positioned ortho to the linking ester group, a configuration that influences the molecule's conformation and reactivity.

Molecular Structure:

Caption: Chemical structure of 2-Bromophenyl 2-bromobenzoate.

Physicochemical Properties

While specific experimental data for 2-Bromophenyl 2-bromobenzoate is not widely published, its properties can be reliably inferred from its constituent parts and closely related analogs. The presence of two heavy bromine atoms and two aromatic rings suggests a high molecular weight and a solid state at room temperature with low water solubility.

| Property | Value (Estimated or from Analogs) | Source / Analog |

| CAS Number | 161889-88-9 | [1] |

| Molecular Formula | C₁₃H₈Br₂O₂ | - |

| Molecular Weight | 372.01 g/mol | Calculated |

| Boiling Point | > 250 °C (Decomposes) | Estimated |

| Melting Point | Not available; expected to be a solid | - |

| Solubility | Insoluble in water; Soluble in organic solvents (DCM, THF, DMF) | Inferred |

| logP (Octanol/Water) | ~3.67 (Calculated) | Phenyl 2-bromobenzoate[2] |

Synthesis and Purification Protocol

The most direct and logical synthesis of 2-Bromophenyl 2-bromobenzoate is via the esterification of 2-bromobenzoic acid with 2-bromophenol. Given the moderate reactivity of the starting materials, a coupling agent or activation of the carboxylic acid is recommended for achieving a high yield under mild conditions.

Retrosynthetic Analysis

The retrosynthesis disconnects the ester C-O bond, leading back to the commercially available or readily synthesized precursors.

Caption: Retrosynthetic pathway for 2-Bromophenyl 2-bromobenzoate.

Experimental Protocol: Steglich Esterification

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, a reliable method for forming esters from sterically hindered components.

Materials:

-

2-Bromobenzoic acid (1.0 eq)

-

2-Bromophenol (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq), 2-bromophenol (1.0 eq), and DMAP (0.1 eq).

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) with stirring.

-

Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of N-acylurea side products.

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

-

Monitoring: Track the reaction's completion using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

-

Work-up:

-

Once the reaction is complete, filter the mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality Note: The acid wash removes unreacted DMAP, while the base wash removes any remaining 2-bromobenzoic acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure 2-Bromophenyl 2-bromobenzoate.

Analytical Characterization

Characterization relies on standard spectroscopic methods. The expected data, based on the structure and analysis of similar compounds, are summarized below.[3][4][5]

| Technique | Expected Observations |

| ¹H NMR | Multiple complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the 8 aromatic protons. No aliphatic protons are present. |

| ¹³C NMR | A signal for the ester carbonyl carbon (~164-168 ppm). Twelve distinct signals in the aromatic region (~115-155 ppm), including two carbons directly attached to bromine. |

| IR Spectroscopy | Strong C=O ester stretch (~1730-1750 cm⁻¹). C-O ester stretches (~1100-1300 cm⁻¹). C-Br stretches (~550-650 cm⁻¹). Aromatic C-H and C=C stretches. |

| Mass Spectrometry | A distinct molecular ion peak cluster (M, M+2, M+4) characteristic of a dibrominated compound, with an approximate intensity ratio of 1:2:1. |

Chemical Reactivity and Synthetic Applications

The true value of 2-Bromophenyl 2-bromobenzoate lies in its potential as a scaffold for building complex molecular architectures, particularly for applications in drug discovery and materials science.[6][7]

Reactivity of the Aryl Bromides

The two C-Br bonds are the primary sites for synthetic modification. They are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the stepwise or simultaneous introduction of new carbon-carbon or carbon-heteroatom bonds.

Caption: Key cross-coupling reactions utilizing the aryl bromide handles.

The slight electronic difference between the benzoate and phenyl rings may allow for selective mono-functionalization under carefully controlled conditions, further enhancing its synthetic utility.

Applications in Drug Discovery and Materials Science

-

Scaffold for Bioactive Molecules: The rigid, three-ring core can be elaborated to position functional groups in precise three-dimensional orientations, making it an ideal starting point for designing enzyme inhibitors or receptor ligands. Brominated heterocyclic compounds, which can be accessed from precursors like this, have shown promise as anticancer and antidiabetic agents.[8][9]

-

Advanced Materials: The structure is a precursor for conjugated organic molecules. Functionalization via cross-coupling can lead to the synthesis of novel liquid crystals, organic light-emitting diode (OLED) components, and specialty polymers with tailored electronic and photophysical properties.[6]

Safety, Handling, and Storage

-

Hazard Identification: Assumed to be harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation.[11][13]

-

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Bromophenyl 2-bromobenzoate is more than a simple diester; it is a strategically designed synthetic intermediate. Its value is derived from the two aryl bromide functionalities, which act as versatile handles for constructing elaborate molecular frameworks through robust and predictable cross-coupling chemistry. For researchers in medicinal chemistry and materials science, this compound offers a reliable and powerful platform for developing next-generation therapeutics and advanced functional materials. Proper understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full scientific potential.

References

-

PubChem. (n.d.). Methyl 2-(2-bromophenyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromobenzoic acid, phenyl ester. Retrieved from [Link]

-

Suwal, S., et al. (2022). Supplemental Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015, August). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.

-

PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]

-

Asim, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][10][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. Retrieved from [Link]

-

Wang, L., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 2-Bromobenzoate in Advanced Material Science. Retrieved from [Link]

Sources

- 1. 161889-88-9|2-Bromophenyl 2-bromobenzoate|BLD Pharm [bldpharm.com]

- 2. 2-Bromobenzoic acid, phenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Methyl 2-bromobenzoate(610-94-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. Methyl 2-(2-bromophenyl)benzoate | C14H11BrO2 | CID 1393421 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromophenyl 2-bromobenzoate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl 2-bromobenzoate is an aromatic ester that, while not extensively documented as a standalone compound of major industrial or pharmaceutical significance, represents a classic example of a molecule synthesized via a cornerstone of organic chemistry: the Ullmann condensation. This guide provides a comprehensive overview of its historical context, a detailed exploration of its synthesis rooted in the foundational work of Fritz Ullmann, and a discussion of its characterization based on modern analytical techniques. For researchers in drug development and materials science, understanding the synthesis and properties of such halogenated aromatic compounds is crucial for the rational design of novel molecules with specific electronic and steric properties.

Historical Context and Discovery

The direct discovery of 2-Bromophenyl 2-bromobenzoate is not prominently documented in a singular, seminal publication. Its existence is more of an inevitable consequence of the development of one of the most important reactions in aromatic chemistry: the Ullmann reaction. First reported in 1901 by German chemist Fritz Ullmann, this reaction initially described the copper-promoted synthesis of biaryl compounds from aryl halides.[1]